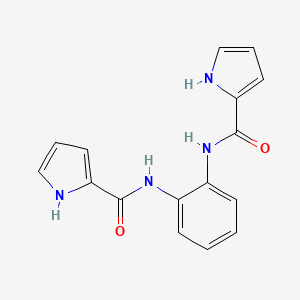![molecular formula C14H18O3 B14228122 3-[1-(4-Methoxyphenyl)ethyl]pentane-2,4-dione](/img/structure/B14228122.png)
3-[1-(4-Methoxyphenyl)ethyl]pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(4-Methoxyphenyl)ethyl)pentane-2,4-dione is an organic compound that belongs to the class of β-diketones This compound is characterized by the presence of two carbonyl groups (C=O) separated by a methylene group (CH2), and a methoxyphenyl group attached to the central carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-Methoxyphenyl)ethyl)pentane-2,4-dione typically involves the Claisen condensation reaction. This reaction is carried out between an ester and a ketone in the presence of a strong base such as sodium ethoxide or sodium hydride. The reaction conditions usually include refluxing the reaction mixture in an appropriate solvent like ethanol or tetrahydrofuran (THF) for several hours.
Industrial Production Methods
On an industrial scale, the production of 3-(1-(4-Methoxyphenyl)ethyl)pentane-2,4-dione may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-(4-Methoxyphenyl)ethyl)pentane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(1-(4-Methoxyphenyl)ethyl)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(1-(4-Methoxyphenyl)ethyl)pentane-2,4-dione involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence its reactivity and biological activity. Additionally, the presence of the methoxyphenyl group can enhance its ability to interact with biological membranes and proteins, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetylacetone (2,4-Pentanedione): A simpler β-diketone with similar reactivity but lacks the methoxyphenyl group.
Benzoylacetone (1-Phenyl-1,3-butanedione): Contains a phenyl group instead of a methoxyphenyl group, leading to different chemical and biological properties.
Ethyl acetoacetate (Ethyl 3-oxobutanoate): Another β-diketone with an ester functional group, commonly used in organic synthesis.
Uniqueness
3-(1-(4-Methoxyphenyl)ethyl)pentane-2,4-dione is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H18O3 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
3-[1-(4-methoxyphenyl)ethyl]pentane-2,4-dione |
InChI |
InChI=1S/C14H18O3/c1-9(14(10(2)15)11(3)16)12-5-7-13(17-4)8-6-12/h5-9,14H,1-4H3 |
InChI-Schlüssel |
RIAROVKIVJKXPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)OC)C(C(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![([1,1'-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide](/img/structure/B14228039.png)
![Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14228050.png)


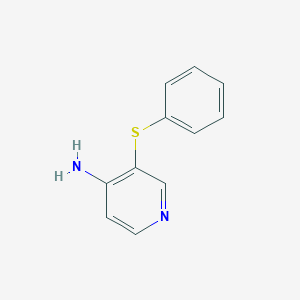
![2-[(2-{[2-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14228055.png)
propanedioate](/img/structure/B14228060.png)
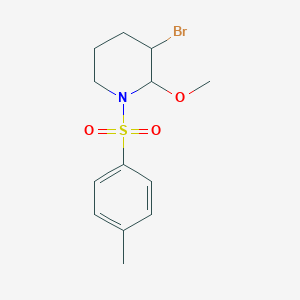
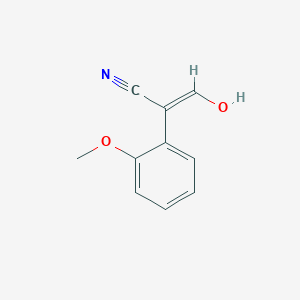


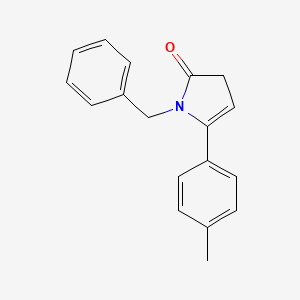
![2',3-Diethyl[1,1'-bi(cyclopentylidene)]-2-yl prop-2-enoate](/img/structure/B14228118.png)
